N,N-diethyl-1-methylindole-3-carboxamide

Drug metabolism indole carboxamide CYP450

Procure N,N-diethyl-1-methylindole-3-carboxamide as a critical synthetic building block for CB1 cannabinoid ligand libraries. Its pre-installed N1-methyl and diethylamide groups enable direct N1-alkyl chain SAR exploration, bypassing 2–3 synthetic steps vs. indole-3-carboxylic acid. Use as a lipophilic baseline probe in solubility optimization studies; its low aqueous solubility contrasts sharply with water-soluble clinical candidates like Org 28611 (>50 mg/mL). Ideal as an authenticated reference standard for forensic GC/UHPLC-MS/MS library development. Confirm differential receptor binding kinetics from dimethyl analogs.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B7500913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-methylindole-3-carboxamide
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C
InChIInChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3
InChIKeyZIPQBIFTODRTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1-methylindole-3-carboxamide Procurement Overview: Indole-3-Carboxamide Class, Physicochemical Identity, and Research Provenance


N,N-Diethyl-1-methylindole-3-carboxamide (molecular formula C14H18N2O; molecular weight 230.31 g/mol) is a fully synthetic indole-3-carboxamide characterized by an N1-methyl substitution and a diethylamide moiety at the C3 position . This compound belongs to the broader indole-3-carboxamide class that has been extensively investigated by Organon/Schering-Plough as a source of novel water-soluble cannabinoid CB1 receptor agonists, with the clinical candidate Org 28611 emerging from this program [1]. The compound serves as both a key synthetic building block for constructing more complex indole-based cannabinergic ligands and as an analytical reference standard for forensic and metabolomic studies of designer synthetic cannabinoids [2].

Why N,N-Diethyl-1-methylindole-3-carboxamide Cannot Be Substituted by Generic Indole-3-Carboxamides


The indole-3-carboxamide scaffold exhibits extreme sensitivity to N1 and amide substitutions for both pharmacological activity and physicochemical properties. In the seminal CB1 agonist SAR series by Adam et al., systematic variation of the amide group (from dimethyl to diethyl to piperazine to morpholine) produced order-of-magnitude shifts in CB1 binding affinity (Ki), functional potency (EC50), and critically, intrinsic water solubility [1]. The N1-methyl group modulates the electron density of the indole ring, influencing metabolic stability at the benzylic position and altering the conformational preference of the C3 carboxamide. Consequently, two indole-3-carboxamides that differ only in amide dialkyl substitution (e.g., dimethyl vs. diethyl) are not interchangeable; the diethyl congener provides distinct steric bulk, lipophilicity (estimated logP), and hydrogen-bond acceptor geometry that translates into differential receptor binding kinetics, solubility, and chromatographic retention behavior essential for analytical differentiation .

N,N-Diethyl-1-methylindole-3-carboxamide Quantitative Differentiation Evidence Against Closest Analogs


N1-Methyl Substitution vs. N1-H Analog: Predicted Metabolic Stability and CYP Inhibition Risk

In the indole-3-carboxamide CB1 agonist series developed by Organon, N1-alkylation was found to be a critical determinant of metabolic stability. While the unsubstituted N1-H core of N,N-diethyl-1H-indole-3-carboxamide (CAS 61788-23-6) is susceptible to rapid N-glucuronidation and oxidative metabolism at the indole nitrogen, the N1-methyl group of the target compound blocks this primary metabolic soft spot [1]. Furthermore, 3D-QSAR CoMFA models of aminoalkylindoles reveal that steric bulk at the N1 position directly influences the alignment of the C3 carboxamide within the CB1 receptor binding pocket, with methyl substitution providing optimal steric complementarity for the N-alkyl binding sub-pocket [2]. Although no direct head-to-head microsomal stability data are publicly available for this exact compound pair, the class-level SAR is consistent and predictive: N1-methylation generally extends in vitro metabolic half-life by ≥2-fold relative to N1-H indole-3-carboxamides in human liver microsome preparations [1].

Drug metabolism indole carboxamide CYP450 structure-activity relationship

Diethyl vs. Dimethyl Amide: Steric Bulk and Predicted CB1 Binding Differentiation

Within the indole-3-carboxamide CB1 agonist series, increasing the steric bulk of the amide from dimethyl to diethyl produces measurable changes in CB1 binding affinity. The reference compound Org 28312 (bearing a dimethyl amide) and its diethyl congener Org 28611 (with a distinct piperazine amide) exemplify this SAR trend. While direct CB1 Ki data for N,N-diethyl-1-methylindole-3-carboxamide itself are not available in peer-reviewed literature, the class-level SAR indicates that the diethyl substitution reduces conformational flexibility at the amide bond and extends the hydrophobic contact surface with the CB1 receptor's lipid-facing pocket, differentiating it from the smaller dimethyl analog N,1-dimethyl-1H-indole-3-carboxamide [1][2]. This structural feature is directly relevant for synthetic chemists using this compound as a late-stage intermediate: the diethyl group provides a distinct steric and electronic baseline that cannot be replicated by the dimethyl precursor.

Cannabinoid CB1 receptor indole-3-carboxamide binding affinity molecular docking

Water Solubility Differentiation: N,N-Diethyl Core vs. Piperazine-Containing Analogs (Org 28611)

A principal goal of the Organon/Schering-Plough indole-3-carboxamide optimization campaign was achieving intrinsic water solubility suitable for intravenous administration. The clinical candidate Org 28611, incorporating a 3,4-dimethylpiperazine amide coupled with a cyclohexylmethyl N1 substituent and a 7-methoxy group, achieved aqueous solubility >50 mg/mL (as the hydrochloride salt) [1]. The target compound N,N-diethyl-1-methylindole-3-carboxamide, lacking the basic piperazine nitrogen and the N1-polyalkyl chain, represents a structurally simpler, less water-soluble member of the class that is more suited to organic-solvent-based synthesis workflows or analytical methods requiring lipophilic reference standards . This difference is critical for procurement: researchers requiring a water-soluble CB1 agonist for in vivo intravenous dosing should select Org 28611, whereas those needing a lipophilic, small-molecule indole-3-carboxamide for synthetic derivatization or as a non-polar analytical standard should procure the target compound.

Aqueous solubility indole-3-carboxamide drug formulation CB1 agonist

Chromatographic Retention Index and MS Fragmentation Pattern: Forensic Differentiation from Isobaric Isomers

In the forensic identification of indole-3-carboxamide synthetic cannabinoids, precise chromatographic retention time and MS/MS fragmentation are used to distinguish closely related positional isomers and homologs. The reference series analyzed by Shevyrin et al. (2013) demonstrates that N-alkyl substitution on the indole core and the carboxamide moiety generates distinctive fragmentation patterns under collision-induced dissociation, with characteristic product ions derived from sequential loss of the amine moiety and the indole acylium ion [1]. The target compound, bearing both N1-methyl and N,N-diethyl signatures, produces a diagnostic mass spectrum that differentiates it from isobaric analogs such as N-tert-butyl-3-methyl-1H-indole-2-carboxamide (CAS 17537-57-4; same molecular formula C14H18N2O but with reversed amide connectivity) [2]. This analytical specificity is essential for forensic laboratories developing validated LC-MS/MS methods for seized-drug analysis.

Forensic toxicology indole-3-carboxamide LC-MS/MS synthetic cannabinoids

N,N-Diethyl-1-methylindole-3-carboxamide Optimal Procurement-Driven Application Scenarios


Synthetic Intermediate for Indole-3-Carboxamide CB1 Agonist Library Construction

The compound serves as a key late-stage intermediate in the synthesis of N1-methylindole-3-carboxamide cannabinoid libraries. Its pre-installed diethylamide group allows researchers to focus SAR exploration on the N1-alkyl chain (e.g., pentyl, cyclohexylmethyl, morpholinylethyl) and C4-C7 indole substituents, following the synthetic strategy established by Adam et al. (2010) that generated Org 28611 from simpler indole-3-carboxamide precursors [1]. Procuring this specific building block bypasses 2–3 synthetic steps relative to starting from indole-3-carboxylic acid, accelerating hit-to-lead timelines for medicinal chemistry groups targeting CB1 or CB2 receptors.

Forensic Analytical Reference Standard for Indole-3-Carboxamide Synthetic Cannabinoid Identification

As demonstrated by the Shevyrin et al. (2013) analytical characterization study, reliable forensic identification of indole-3-carboxamide designer drugs requires authenticated reference standards with fully characterized GC-HRMS, UHPLC-HRMS, NMR, and FT-IR data [2]. The target compound, with its simple N1-methyl and diethylamide substitution, serves as a foundational reference for establishing retention time windows, MS/MS spectral libraries, and quantitative calibration curves in forensic toxicology laboratories analyzing seized materials for synthetic cannabinoid content.

Physicochemical Probe for Solubility and Lipophilicity Benchmarking in Indole-3-Carboxamide Series

The stark contrast in aqueous solubility between the target compound (low solubility, lipophilic) and the clinical candidate Org 28611 (>50 mg/mL as HCl salt, water-soluble) makes this compound an ideal negative control or baseline probe for solubility optimization campaigns [3]. Researchers developing novel water-soluble CB1 agonists can use N,N-diethyl-1-methylindole-3-carboxamide as a starting point to measure the impact of introducing basic amine centers (e.g., piperazine, morpholine) or polar substituents on thermodynamic solubility, logD, and membrane permeability.

Quote Request

Request a Quote for N,N-diethyl-1-methylindole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.